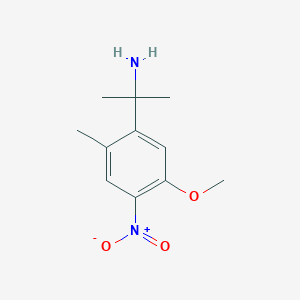
3-(Azetidin-3-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yloxy)propanamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to a propanamide group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)propanamide typically involves the reaction of azetidine derivatives with propanamide precursors. One common method involves the nucleophilic substitution reaction where an azetidine derivative reacts with a halogenated propanamide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yloxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
3-(Azetidin-3-yloxy)-N,N-dimethylpropanamide: A similar compound with an additional N,N-dimethyl group, which may exhibit different chemical and biological properties.
2-(3-(Azetidin-3-yl)piperidin-1-yl)ethyl-1-ol: Another related compound with a piperidine ring, used in different synthetic and biological applications.
Uniqueness
3-(Azetidin-3-yloxy)propanamide is unique due to its specific structural features, such as the azetidine ring and the propanamide group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxy)propanamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)1-2-10-5-3-8-4-5/h5,8H,1-4H2,(H2,7,9) |
Clave InChI |
BXIGZRXZFYOUMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


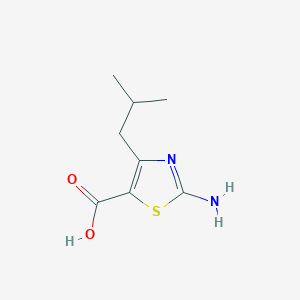
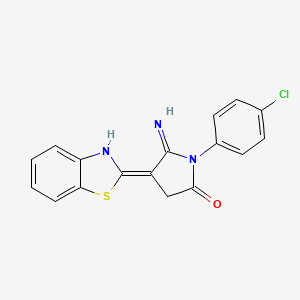

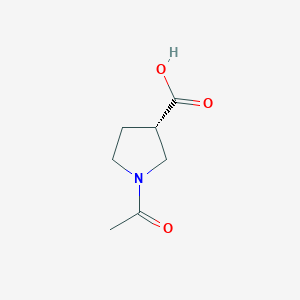

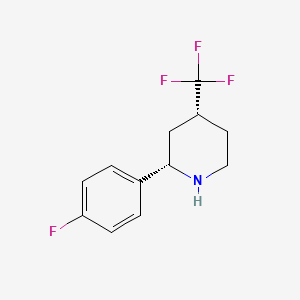
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13060635.png)
![Tert-butyl7-aza-bicyclo[2.2.1]heptan-2-ylmethylcarbamate](/img/structure/B13060641.png)
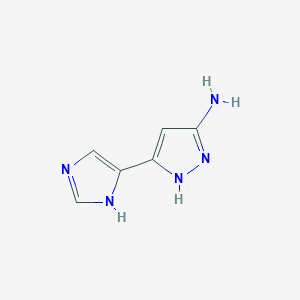

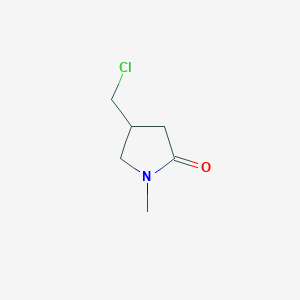
![1-[(4-Bromophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13060681.png)
